molecular formula C13H17N3O5 B2740330 n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide CAS No. 5707-87-9

n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide

Cat. No.: B2740330
CAS No.: 5707-87-9
M. Wt: 295.295
InChI Key: MSEVXYXOTORDHV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide is a derivative of glutamic acid, a key amino acid in biochemistry. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide typically involves the protection of the amino group of l-glutamic acid with a carbobenzoxy (Cbz) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and reagents like carbobenzoxy chloride and hydrazine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precise conditions required for the reactions .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

N-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-Carbobenzoxy-l-glutamic acid: Similar in structure but lacks the hydrazide group.

    N-Carbobenzoxy-l-glutamic acid methyl ester: Contains a methyl ester group instead of a hydrazide.

    N-Carbobenzoxy-l-glutamic acid ethyl ester: Similar to the methyl ester but with an ethyl group

Uniqueness

N-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide is unique due to its hydrazide group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

(4S)-5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-16-12(19)10(6-7-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,19)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEVXYXOTORDHV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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